2-[(4-nitrobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
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Overview
Description
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline ring, with a nitrophenylmethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves multiple steps. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives. Substitution reactions can lead to various sulfanyl-substituted products .
Scientific Research Applications
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The triazoloquinazoline core can bind to DNA or proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine: Similar in structure but with a pyrimidine ring instead of a quinazoline ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring fused to a triazole ring.
Uniqueness
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is unique due to its specific triazoloquinazoline structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C16H13N5O3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H13N5O3S/c22-14-3-1-2-13-12(14)8-20-15(17-13)18-16(19-20)25-9-10-4-6-11(7-5-10)21(23)24/h4-8H,1-3,9H2 |
InChI Key |
JATDLETZMSAUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=NC(=NN3C=C2C(=O)C1)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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